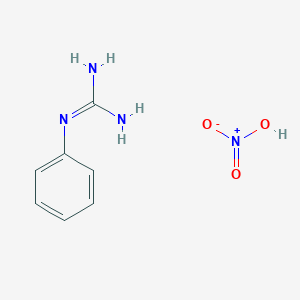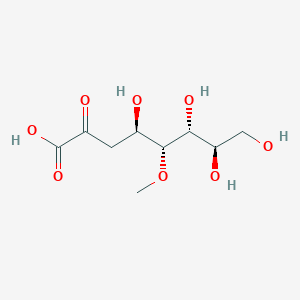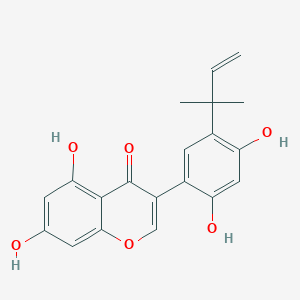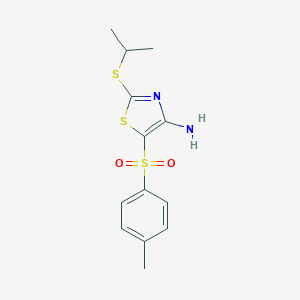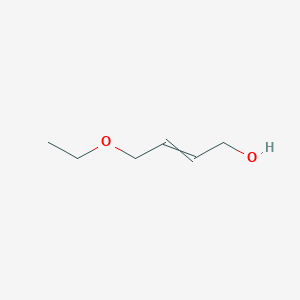
2-Buten-1-ol, 4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-ol, 4-ethoxy- is an organic compound with the molecular formula C6H12O2. It is a derivative of butenol, where an ethoxy group is attached to the fourth carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 4-ethoxy- can be achieved through several methods. One common approach involves the reaction of butenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Buten-1-ol, 4-ethoxy-.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction is carried out under controlled conditions, and the product is continuously extracted to obtain 2-Buten-1-ol, 4-ethoxy- .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 4-ethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted butenol derivatives.
Scientific Research Applications
2-Buten-1-ol, 4-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Buten-1-ol, 4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition and substitution reactions, where the compound acts as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-ol: A similar compound without the ethoxy group.
4-Methoxy-2-buten-1-ol: A compound with a methoxy group instead of an ethoxy group.
2-Butyn-1-ol: A compound with a triple bond instead of a double bond.
Uniqueness
2-Buten-1-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group enhances its solubility in organic solvents and influences its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-ethoxybut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWIOKZZIUKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370599 |
Source


|
| Record name | 2-Buten-1-ol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123093-78-7 |
Source


|
| Record name | 2-Buten-1-ol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
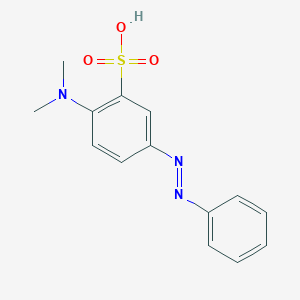
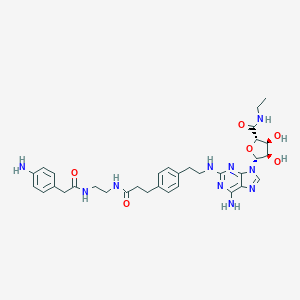
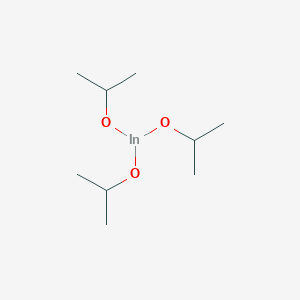
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)
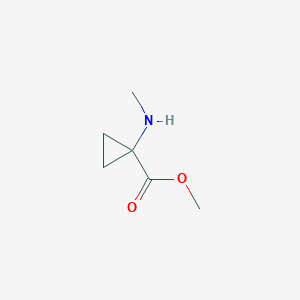
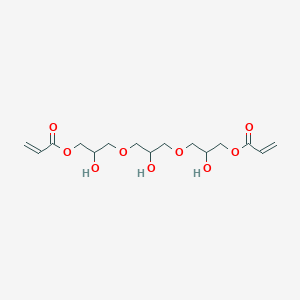

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
